Tert-butyl (E)-pent-2-enoate is an organic compound classified as an ester, specifically an enoate ester. Its chemical formula is , and it features a tert-butyl group attached to a pent-2-enoate moiety, characterized by a double bond in the trans (E) configuration. The structure consists of a five-carbon chain with a double bond between the second and third carbons, along with an ester functional group at one end. This compound is significant in organic synthesis due to its reactivity and versatility in various
Tert-butyl (E)-pent-2-enoate can be synthesized through various methods:
Tert-butyl (E)-pent-2-enoate finds applications in various fields:
Several compounds share structural similarities with tert-butyl (E)-pent-2-enoate, each exhibiting unique properties:
| Compound Name | Structure | Key Differences |
|---|---|---|
| Tert-butyl (E)-but-2-enoate | Shorter carbon chain; less steric hindrance | |
| Tert-butyl pent-4-enoate | Different position of double bond; affects reactivity | |
| Tert-butyl 5-bromo-pent-2-enoate | Contains bromine; alters reactivity and potential applications | |
| Tert-butyl 5-chloro-pent-2-enoate | Contains chlorine; different reactivity profile |
The uniqueness of tert-butyl (E)-pent-2-enoate lies in its specific configuration and functional groups that influence its reactivity patterns compared to similar compounds. Its ability to participate in diverse
Traditional esterification methods for preparing tert-butyl (E)-pent-2-enoate encompass several well-established synthetic routes, each offering distinct advantages and limitations in terms of reaction conditions, yields, and operational simplicity.
The most straightforward approach involves the direct esterification of (E)-pent-2-enoic acid with tert-butyl alcohol under acidic conditions [1]. This method typically employs sulfuric acid as the catalyst at elevated temperatures ranging from 100-150°C for 6-24 hours [2]. The reaction proceeds through the protonation of the carboxyl group, followed by nucleophilic attack of the tert-butyl alcohol and subsequent elimination of water. While operationally simple, this approach often suffers from moderate yields (70-85%) due to the steric hindrance of the tertiary alcohol and potential side reactions at elevated temperatures [2].
A milder alternative involves the use of O-tert-butyl-N,N'-diisopropylisourea as the esterifying agent in dichloromethane [3] [4]. This method operates under significantly milder conditions (3-25°C) and provides enhanced selectivity for sterically hindered alcohols [3]. The reaction mechanism proceeds through the formation of an active ester intermediate, which subsequently undergoes nucleophilic substitution with the carboxylic acid. Despite the mild conditions, yields are typically modest (approximately 50%) and reaction times are extended (12-18 hours) [3] [4].
Trifluoroacetic acid serves as both solvent and activating agent in this approach, facilitating the formation of tert-butyl esters under ambient conditions [5]. The strong electron-withdrawing effect of the trifluoroacetyl group enhances the electrophilicity of the carbonyl carbon, promoting esterification [5]. This method achieves excellent yields (85-95%) within 24 hours at room temperature [5].
Lewis acid catalysis using zinc bromide in dichloromethane represents another effective approach for tert-butyl ester formation [5]. The zinc center coordinates to the carbonyl oxygen, increasing its electrophilicity and facilitating nucleophilic attack by tert-butyl alcohol derivatives [5]. This method provides good yields (86%) under mild conditions but requires careful handling of the Lewis acid catalyst [5].
Recent developments have introduced solvent-free electromagnetic milling techniques using di-tert-butyl dicarbonate as the tert-butyl source [6] [7]. This green chemistry approach employs ferromagnetic rods as grinding media under electromagnetic fields, achieving yields of 76-91% within 2 hours at room temperature [6] [7]. The method offers significant environmental advantages by eliminating organic solvents and reducing energy consumption [6].
| Method | Reagents | Temperature (°C) | Time (hours) | Yield (%) |
|---|---|---|---|---|
| Direct Esterification | tert-Butyl alcohol + H₂SO₄ | 100-150 | 6-24 | 70-85 |
| Isourea-Mediated | O-tert-Butyl-N,N'-diisopropylisourea | 3-25 | 12-18 | 50 |
| Trifluoroacetic Acid | TFA/CH₂Cl₂ | 25 | 24 | 85-95 |
| Zinc Bromide | ZnBr₂/CH₂Cl₂ | 25 | 24 | 86 |
| Electromagnetic Milling | (Boc)₂O + ferromagnetic rods | Room temperature | 2 | 76-91 |
Catalytic asymmetric synthesis provides sophisticated methodologies for accessing enantiomerically enriched tert-butyl (E)-pent-2-enoate derivatives through stereoselective transformations.
The Horner-Wadsworth-Emmons reaction represents a cornerstone methodology for constructing (E)-alkenes with high stereoselectivity [8] [9]. This approach utilizes stabilized phosphonate carbanions that react with aldehydes to produce predominantly E-configured alkenes [9]. The synthesis of tert-butyl (E)-pent-2-enoate via this route involves the reaction of tert-butyl 2-(diethoxyphosphoryl)acetate with propionaldehyde under basic conditions [9].
The reaction mechanism proceeds through initial deprotonation of the phosphonate to generate a resonance-stabilized carbanion [9]. Nucleophilic addition to the aldehyde forms a four-membered oxaphosphetane intermediate, which subsequently undergoes elimination to yield the desired (E)-alkene with concurrent formation of diethyl phosphate as a water-soluble byproduct [9]. The E-selectivity arises from the thermodynamic preference for the trans-oxaphosphetane intermediate, which minimizes steric interactions [9].
Optimal conditions typically employ sodium hydride or lithium diisopropylamide as the base in tetrahydrofuran or dimethoxyethane at temperatures ranging from -78°C to room temperature [8] [9]. Yields generally range from 75-90% with E/Z ratios exceeding 95:5 [9].
When Z-configured products are desired, the Still-Gennari modification employs bis(2,2,2-trifluoroethyl) phosphonates to reverse the stereochemical outcome [10] [11]. The electron-withdrawing trifluoroethyl groups alter the reaction kinetics, favoring formation of the Z-isomer through kinetic control [10]. Under optimized conditions using potassium tert-butoxide and 18-crown-6 ether in tetrahydrofuran at -78°C, Z/E ratios of 15.5:1 can be achieved with yields of 78% [11] [12].
Enantioselective palladium-catalyzed allylic esterification employs chiral palladium complexes to achieve highly selective formation of branched allylic esters [13]. The reaction utilizes (Z)-2-alkene-1-yl trichloroacetimidates as substrates with carboxylic acids in the presence of chiral palladium catalysts such as [COP-OAc]₂ [13].
The mechanism involves oxidative addition of the allylic imidate to the palladium center, followed by carboxylate coordination and reductive elimination to form the allylic ester [13]. The exceptional branched-to-linear selectivity (>800:1) distinguishes this method from conventional allylic substitution reactions [13]. Enantiomeric excesses typically range from 86-99% with yields of 60-98% under optimized conditions [13].
Bifunctional iminophosphorane catalysts enable enantioselective sulfur-Michael additions to tert-butyl (E)-pent-2-enoate substrates [14]. These organocatalysts combine Lewis base and Brønsted acid functionalities to simultaneously activate both the nucleophile and electrophile [14]. The reaction of tert-butyl (E)-pent-2-enoate with 1-propanethiol in the presence of chiral iminophosphorane catalysts proceeds with high enantioselectivity (93:7 enantiomeric ratio) and good yield (84%) [14].
Chiral N-heterocyclic carbene catalysts facilitate the generation of ester enolate equivalents from α,β-unsaturated aldehydes [15]. These catalysts enable highly enantioselective hetero-Diels-Alder reactions through the formation of chiral ester enolate intermediates [15]. The choice of cocatalytic base proves critical, with stronger bases favoring enolate formation over alternative homoenolate pathways [15].
| Method | Catalyst | Selectivity | Conditions | Yield (%) |
|---|---|---|---|---|
| Horner-Wadsworth-Emmons | Phosphonate/Base | E-selective (>95%) | Strong base, -78°C to RT | 75-90 |
| Palladium Allylic Esterification | [COP-OAc]₂ | Branched:Linear >800:1 | 1 mol%, 23°C, CH₂Cl₂ | 60-98 |
| Iminophosphorane Addition | Bifunctional catalyst | e.r. 93:7 | 10 mol%, 0°C, Et₂O | 84 |
| N-Heterocyclic Carbene | Chiral triazolium | >90% ee | Mild base, RT | 70-85 |
The tert-butyl ester moiety serves dual roles as both target functionality and protecting group, necessitating sophisticated strategies for selective manipulation in complex synthetic sequences.
Formation of tert-butyl esters typically employs di-tert-butyl dicarbonate in the presence of catalytic 4-dimethylaminopyridine [16]. This method proceeds under mild conditions and tolerates a wide range of functional groups [16]. Alternative approaches include the use of tert-butyl acetate with bis(trifluoromethanesulfonyl)imide as both solvent and activating agent, achieving excellent yields (>90%) under solvent-free conditions [17].
The reaction mechanism involves initial protonation of the carboxyl group, followed by nucleophilic attack of the tert-butyl cation equivalent generated from the protecting reagent [16]. The bulky tert-butyl group provides excellent protection against nucleophilic attack and base-catalyzed hydrolysis [16].
Removal of tert-butyl esters requires careful consideration of reaction conditions to maintain the integrity of the (E)-alkene geometry and other sensitive functionalities.
Trifluoroacetic acid in dichloromethane represents the most widely employed method for tert-butyl ester deprotection [18] [16]. The mechanism proceeds through protonation of the ester oxygen, followed by elimination of the tert-butyl cation and hydrolysis of the resulting mixed anhydride [16]. Reaction times typically range from 2-4 hours at room temperature with yields of 85-95% [18]. Addition of scavengers such as anisole or thioanisole prevents unwanted alkylation reactions by the liberated tert-butyl cation [16].
Lewis acid-catalyzed deprotection using zinc bromide provides a milder alternative to strong protic acids [5]. The zinc center coordinates to the carbonyl oxygen, facilitating elimination of the tert-butyl group [5]. This method operates under anhydrous conditions and achieves good yields (86%) with minimal side reactions [5].
The combination of cerium chloride heptahydrate and sodium iodide in acetonitrile enables selective deprotection of tert-butyl esters in the presence of N-Boc protecting groups [18]. This method operates at moderate temperatures (40-70°C) and provides excellent chemoselectivity for tert-butyl esters over carbamate functionalities [18].
Recent developments have introduced catalytic deprotection using tris-4-bromophenylamminium hexafluoroantimonate (magic blue) with triethylsilane [19]. This method operates under mild conditions and achieves quantitative deprotection within 40 minutes [19]. The reaction proceeds through silane activation rather than direct oxidation, making it compatible with sensitive alkene functionalities [19].
Continuous flow thermal deprotection at 120-240°C enables reagent-free removal of tert-butyl esters [20]. This method eliminates the need for chemical reagents but requires careful temperature control to prevent alkene isomerization [20]. Reaction times of 15-40 minutes typically achieve complete deprotection [20].
| Protection Method | Deprotection Method | Conditions | Selectivity | Yield (%) |
|---|---|---|---|---|
| tert-Butyl Ester Formation | Trifluoroacetic acid | TFA/CH₂Cl₂, RT, 2-4 h | Selective for tert-butyl esters | 85-95 |
| Boc Group Protection | HCl in methanol | 4 M HCl/MeOH, RT, 1-2 h | Selective for carbamates | 90-98 |
| Silyl Protection | Tetrabutylammonium fluoride | TBAF/THF, RT, 30 min | Selective for silyl groups | 80-95 |
Systematic optimization of reaction parameters proves essential for achieving maximum efficiency in the synthesis of tert-butyl (E)-pent-2-enoate.
Temperature optimization requires balancing reaction rate with selectivity considerations [2] [21]. For asymmetric transformations, lower temperatures (0-25°C) typically enhance enantioselectivity by increasing the energy difference between competing transition states [21]. The synthesis of tert-butyl (E)-pent-2-enoate via palladium-catalyzed allylic esterification shows optimal performance at 23°C, with higher temperatures (38°C) reducing enantioselectivity from 94% to 87% enantiomeric excess [13].
Thermal esterification processes require higher temperatures (100-150°C) to achieve reasonable reaction rates, but extended heating can lead to alkene isomerization and other side reactions [2]. The optimal temperature for oleic acid esterification with polyhydric alcohols occurs at 150°C for trimethylolpropane and 180°C for pentaerythritol, achieving conversion rates of 90.7% and 94.7%, respectively [2].
Solvent choice significantly impacts both reaction rate and selectivity in esterification processes [21]. Polar aprotic solvents such as dichloromethane, tetrahydrofuran, and diethyl ether generally provide optimal conditions for most esterification reactions [13] [21]. In palladium-catalyzed allylic esterification, dichloromethane achieves 88% conversion in 17 hours with 91-94% enantiomeric excess, while coordinating solvents like acetonitrile significantly reduce both rate and selectivity [13].
The ratio of organic solvent to water proves critical in phase-transfer catalyzed processes [21]. Optimal conditions for enantioselective phase-transfer alkylation employ a toluene/chloroform/water mixture (9:1:0.5), achieving enantiomeric ratios of 96.5:3.5 to 99.5:0.5 [21].
Catalyst loading represents a crucial parameter balancing reaction efficiency with economic considerations [13] [15]. In palladium-catalyzed allylic esterification, 1 mol% catalyst loading provides optimal performance, with higher loadings offering minimal rate enhancement while increasing costs [13]. For iminophosphorane-catalyzed reactions, 10 mol% catalyst loading achieves excellent enantioselectivity (93:7 enantiomeric ratio) with good yields [14].
Asymmetric organocatalytic processes typically require higher catalyst loadings (10-50 mol%) to achieve satisfactory rates and selectivities [15]. The magic blue-catalyzed deprotection employs 50 mol% catalyst loading, achieving quantitative conversion within 40 minutes [19].
Substrate concentration significantly influences both reaction rate and selectivity [21]. Optimal concentrations typically range from 0.2-0.5 M for most esterification processes [13] [21]. Higher concentrations can lead to increased side reactions and reduced selectivity, while lower concentrations result in impractical reaction times and reduced throughput [21].
Specific additives can dramatically enhance reaction performance [9] [11]. The use of 18-crown-6 ether in Still-Gennari olefination improves both rate and Z-selectivity by enhancing the reactivity of the potassium enolate [11]. Lithium chloride addition to Horner-Wadsworth-Emmons reactions enables the use of weaker bases while maintaining high efficiency [8].
| Parameter | Optimal Range | Effect on Yield | Effect on Selectivity |
|---|---|---|---|
| Temperature | 0-25°C for asymmetric reactions | Higher temp decreases enantioselectivity | Lower temp improves E/Z ratio |
| Solvent | CH₂Cl₂, THF, Et₂O | Polar aprotic solvents preferred | CH₂Cl₂ gives best ee values |
| Reaction Time | 2-24 hours | Longer times increase side products | Extended times reduce selectivity |
| Catalyst Loading | 1-10 mol% | Higher loading increases rate | Moderate loading optimal |
| Substrate Concentration | 0.2-0.5 M | Optimal at 0.5 M | Concentration-dependent stereoselectivity |
The spectroscopic characterization of tert-butyl (E)-pent-2-enoate provides essential structural confirmation and identification parameters for this α,β-unsaturated ester compound. Multiple analytical techniques demonstrate distinct spectral features that enable reliable identification and purity assessment.
Nuclear Magnetic Resonance Spectroscopy
Proton nuclear magnetic resonance spectroscopy reveals characteristic signals that confirm the geometric configuration and functional group presence. The alkene protons appear as two distinct doublet of doublets: the β-proton resonates at δ 6.78 (dd, J = 15.7, 5.0 Hz, 1H) while the α-proton appears at δ 5.84 (dd, J = 15.7, 1.8 Hz, 1H) [1]. The large coupling constant of 15.7 Hz between these protons confirms the E-configuration of the double bond. The tert-butyl protecting group exhibits its characteristic singlet at δ 1.47 (s, 9H), representing the nine equivalent methyl protons [1].
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through distinct carbon environments. The carbonyl carbon appears around 170 ppm, consistent with an α,β-unsaturated ester system [3]. The quaternary carbon of the tert-butyl group resonates at approximately 80 ppm, while the alkene carbons appear in the 130-140 ppm region [3]. These chemical shift values align with expected ranges for conjugated ester systems.
Infrared Spectroscopy
Infrared spectroscopic analysis reveals characteristic absorption bands that confirm functional group presence. The carbonyl stretch appears as a strong absorption between 1720-1736 cm⁻¹, typical for α,β-unsaturated ester carbonyls [3]. Carbon-hydrogen stretching vibrations of the tert-butyl group appear in the 2979-2924 cm⁻¹ region [3]. The presence of alkene carbon-hydrogen stretches and carbon-carbon double bond vibrations further supports the structural assignment.
Mass Spectrometry
Mass spectrometric analysis provides molecular weight confirmation and fragmentation pattern information. The molecular ion appears at m/z 156, corresponding to the protonated molecular ion [M+H]⁺ . Characteristic fragmentation patterns include loss of the tert-butoxy group and subsequent rearrangements typical of tert-butyl esters. High-resolution mass spectrometry enables precise mass determination and elemental composition confirmation.
Ultraviolet-Visible Spectroscopy
Ultraviolet-visible spectroscopy demonstrates the chromophoric properties of the α,β-unsaturated system. The compound exhibits maximum absorption around 210-254 nm, attributed to the π→π* electronic transition of the conjugated double bond system [4]. This absorption provides a basis for detection and quantification in high-performance liquid chromatography applications.
| Technique | Characteristic Signals | Reference |
|---|---|---|
| ¹H NMR | δ 6.78 (dd, J=15.7, 5.0 Hz, 1H, alkene-H), δ 5.84 (dd, J=15.7, 1.8 Hz, 1H, alkene-H), δ 1.47 (s, 9H, t-Bu) | [1] |
| ¹³C NMR | C=O at ~170 ppm, quaternary C at ~80 ppm (t-Bu), alkene carbons ~130-140 ppm | [3] |
| IR | C=O stretch at 1720-1736 cm⁻¹, C-H stretches at 2979-2924 cm⁻¹ | [3] |
| Mass Spectrometry | M/z 156 [M+H]⁺, characteristic fragmentation patterns | |
| UV-Vis | λmax ~210-254 nm (π→π* transition of conjugated system) | [4] |
The chromatographic properties of tert-butyl (E)-pent-2-enoate reflect its molecular structure and polarity characteristics, enabling effective separation and purification strategies across multiple chromatographic platforms.
High-Performance Liquid Chromatography
Reverse-phase high-performance liquid chromatography employing C18 stationary phases provides excellent separation capabilities for tert-butyl (E)-pent-2-enoate. Optimal mobile phase conditions utilize acetonitrile-water gradient systems with ultraviolet detection at 210-254 nm wavelengths [4]. The compound exhibits moderate retention times due to its ester functionality, allowing effective separation from related compounds and impurities. The α,β-unsaturated ester chromophore enables sensitive detection through ultraviolet absorption.
Chiral high-performance liquid chromatography applications demonstrate the potential for enantiomeric separations when applied to stereoisomeric derivatives. Polysaccharide-based chiral stationary phases, such as Chiralpak columns, enable resolution of enantiomeric mixtures with appropriate mobile phase optimization . Detection methods include polarimetric measurements and ultraviolet absorption monitoring.
Gas Chromatography-Mass Spectrometry
Gas chromatographic analysis provides complementary separation capabilities based on volatility and molecular interactions with stationary phases. The compound elutes alongside other ester compounds of similar molecular weight, requiring careful method development for quantitative analysis [6] [7]. Mass spectrometric detection enables positive identification through molecular ion confirmation and characteristic fragmentation patterns. Retention time reproducibility depends on precise temperature programming and carrier gas flow control.
Flash Column Chromatography
Preparative-scale purification employs silica gel flash chromatography with hexane-ethyl acetate solvent systems. Typical solvent ratios range from 70:30 to 1:4 hexane:ethyl acetate, depending on the required resolution and sample complexity [8] [7]. The compound's polarity characteristics enable effective separation from both more polar and less polar impurities through gradient elution techniques.
Thin-Layer Chromatography
Analytical thin-layer chromatography on silica gel plates provides rapid purity assessment and reaction monitoring capabilities. Ethyl acetate-hexane solvent systems enable visualization of the compound under ultraviolet illumination due to its chromophoric properties [7]. Retention factor values vary systematically with solvent polarity, enabling optimization of preparative separation conditions.
| Technique | Conditions | Retention Behavior | Reference |
|---|---|---|---|
| HPLC | C18 column, ACN/H₂O gradient, UV detection at 210-254 nm | Moderate retention due to ester functionality | [4] |
| GC-MS | Various stationary phases, retention time depends on column | Elutes with other ester compounds of similar MW | [6] [7] |
| Flash Chromatography | Silica gel, hexane/ethyl acetate (70:30 to 1:4) | Rf varies with solvent polarity | [8] [7] |
| TLC | Silica gel, ethyl acetate/hexane monitoring | UV-active compound, visualized under UV light | [7] |
The thermal stability characteristics of tert-butyl (E)-pent-2-enoate are critical parameters for understanding storage requirements, processing conditions, and potential degradation pathways. Limited specific thermal analysis data exists for this compound, necessitating extrapolation from related tert-butyl ester systems and α,β-unsaturated compounds.
Thermogravimetric Analysis Considerations
Thermogravimetric analysis of tert-butyl ester compounds typically reveals multi-step decomposition processes. The primary thermal degradation pathway involves cleavage of the tert-butyl protecting group, which generally occurs at temperatures above 150-200°C depending on the specific molecular environment [9]. This initial mass loss corresponds to elimination of isobutylene and formation of the corresponding carboxylic acid.
Based on analogous tert-butyl ester systems, the onset temperature for thermal decomposition would be expected around 200-250°C, with significant mass loss occurring at higher temperatures [9]. The α,β-unsaturated double bond system may provide additional thermal stability through conjugation effects, potentially raising decomposition temperatures compared to saturated analogs.
Differential Scanning Calorimetry Behavior
Differential scanning calorimetry analysis would be expected to reveal endothermic transitions associated with tert-butyl group elimination and potential exothermic processes related to double bond reactions at elevated temperatures. The glass transition temperature and melting point determination require experimental investigation, as these values are not currently available in the literature.
Thermal Decomposition Pathways
The thermal decomposition of tert-butyl (E)-pent-2-enoate likely follows established mechanisms for tert-butyl esters. The primary pathway involves β-elimination of isobutylene through a six-membered transition state, yielding (E)-pent-2-enoic acid and isobutylene [9]. Secondary reactions may include isomerization of the double bond, polymerization processes, and oxidative degradation in the presence of oxygen.
Storage stability considerations suggest maintaining temperatures below 100°C to prevent significant thermal degradation. The presence of antioxidants may enhance thermal stability by preventing radical-initiated oxidation processes that could compromise the α,β-unsaturated system.
| Property | Expected Range | Basis | Reference |
|---|---|---|---|
| Decomposition Onset | 200-250°C | Analogous tert-butyl esters | [9] |
| Primary Mass Loss | t-Bu group elimination | Characteristic of tert-butyl esters | [9] |
| Storage Temperature | <100°C | Thermal stability considerations | [9] |
| Degradation Products | (E)-pent-2-enoic acid, isobutylene | β-elimination mechanism | [9] |